
N-Cyclopropyl-N-(2-methyl-3-sulfanylpropanoyl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Cyclopropyl-N-(2-methyl-3-sulfanylpropanoyl)glycine is an organic compound with a unique structure that includes a cyclopropyl group, a sulfanyl group, and a glycine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-N-(2-methyl-3-sulfanylpropanoyl)glycine typically involves the reaction of cyclopropylamine with 2-methyl-3-sulfanylpropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The resulting compound is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost.
化学反応の分析
Types of Reactions
N-Cyclopropyl-N-(2-methyl-3-sulfanylpropanoyl)glycine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The cyclopropyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.
科学的研究の応用
N-Cyclopropyl-N-(2-methyl-3-sulfanylpropanoyl)glycine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential role in enzyme inhibition and protein modification.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-Cyclopropyl-N-(2-methyl-3-sulfanylpropanoyl)glycine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. It can also interact with cellular receptors to modulate signaling pathways, leading to various biological effects .
類似化合物との比較
Similar Compounds
- N-Cyclopropyl-N-(2-methyl-3-sulfanylpropanoyl)alanine
- N-Cyclopropyl-N-(2-methyl-3-sulfanylpropanoyl)valine
- N-Cyclopropyl-N-(2-methyl-3-sulfanylpropanoyl)leucine
Uniqueness
N-Cyclopropyl-N-(2-methyl-3-sulfanylpropanoyl)glycine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity, while the sulfanyl group provides additional sites for chemical modification .
特性
| 78773-42-9 | |
分子式 |
C9H15NO3S |
分子量 |
217.29 g/mol |
IUPAC名 |
2-[cyclopropyl-(2-methyl-3-sulfanylpropanoyl)amino]acetic acid |
InChI |
InChI=1S/C9H15NO3S/c1-6(5-14)9(13)10(4-8(11)12)7-2-3-7/h6-7,14H,2-5H2,1H3,(H,11,12) |
InChIキー |
OQXFHYHUXJEPQI-UHFFFAOYSA-N |
正規SMILES |
CC(CS)C(=O)N(CC(=O)O)C1CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


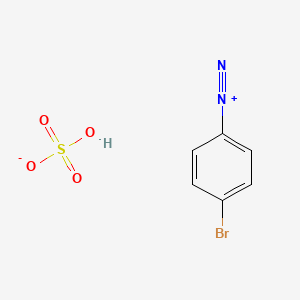

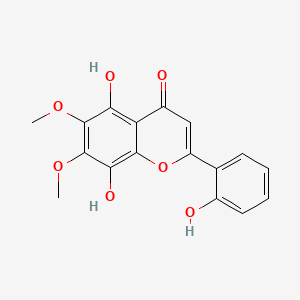
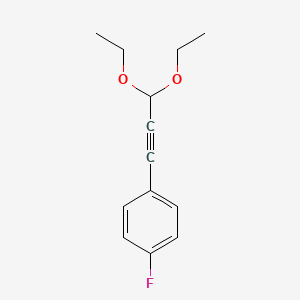

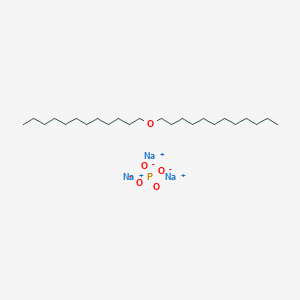
![1a-Propyl-1a,7a-dihydro-1H-cyclopropa[b]naphthalene-2,7-dione](/img/structure/B14440091.png)

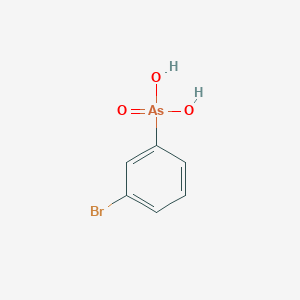
![3-Butyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14440135.png)
